molecular formula C12H25NO2 B556009 2-Aminododecanoic acid CAS No. 35237-37-7

2-Aminododecanoic acid

Cat. No. B556009
CAS RN: 35237-37-7
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-UHFFFAOYSA-N
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Description

2-Aminododecanoic acid is an alkane chain with terminal carboxylic acid and amine groups . It has a linear formula of C12H25NO2 . It is also known by other names such as alpha-aminolauric acid and DL-2-Aminododecanoic acid .


Synthesis Analysis

A novel enzyme cascade for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, has been developed starting from linoleic acid . Seven bacterial ω-transaminases (ω-TAs) were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography . Another study improved the bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .


Molecular Structure Analysis

The molecular weight of 2-Aminododecanoic acid is 215.33 g/mol . The InChI code is 1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) . The canonical SMILES is CCCCCCCCCCC(C(=O)O)N .


Chemical Reactions Analysis

The transaminases TR 2, TR 3, and TR 6, which were cloned into pRhokHi-2 (for TR 2) and pBXCH (for TR 3 and TR 6), were expressed in E. coli MC1061 .


Physical And Chemical Properties Analysis

The exact mass of 2-Aminododecanoic acid is 215.188529040 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a rotatable bond count of 10 . The melting point is between 185 - 187 °C .

Scientific Research Applications

Bio-Based Polyamide Production

2-Aminododecanoic acid: is a key monomer in the production of bio-based polyamides, also known as nylons. These polymers are characterized by repeating amide bonds and are known for their high tensile strength, electrical insulation, heat resistance, abrasion resistance, and biocompatibility . The bio-based production of polyamide monomers involves the use of metabolically engineered microorganisms to synthesize these monomers through fermentation processes .

Industrial Polymer Applications

Due to its properties, 2-Aminododecanoic acid -derived polyamides are suitable for a wide range of industrial applications. They are extensively used in sectors such as automotive, electrical, textile, and medical industries. The versatility of these polyamides makes them an integral part of various products, from car parts to medical devices .

Enzymatic Synthesis

2-Aminododecanoic acid: can be synthesized enzymatically. This process involves multienzyme cascades that convert fatty acids into ω-aminocarboxylic acids, which serve as building blocks for polyamides. This method is a greener alternative to traditional chemical synthesis, reducing the reliance on petrochemicals .

Biodegradation and Recycling

The study of the biodegradation and recycling of polyamides synthesized from 2-Aminododecanoic acid is crucial for the sustainable polyamide industry. Research in this area focuses on developing methods to break down these polymers in an environmentally friendly manner and recycle them efficiently .

Biotransformation in Microbial Systems

2-Aminododecanoic acid: is also used in biotransformation studies involving microbial systems like Escherichia coli. These studies aim to convert C12 derivatives into useful compounds, demonstrating the potential of microbial systems in producing complex molecules .

Safety and Hazards

2-Aminododecanoic acid should be handled with personal protective equipment. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

2-Aminododecanoic acid is an amino acid monomer that has been known for many decades to produce PA12 . It has potential applications in the synthesis of bio-based polyamides .

properties

IUPAC Name

2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956676
Record name 2-Aminododecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminododecanoic acid

CAS RN

35237-37-7
Record name 2-Aminododecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35237-37-7
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Record name (1)-2-Aminododecanoic acid
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Record name 2-Aminododecanoic acid
Source EPA DSSTox
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Record name (±)-2-aminododecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent environment influence the rate of the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The research indicates that the solvent environment plays a crucial role in dictating the reaction rate. The study observed that acetonitrile, when introduced to the aqueous alkaline reaction media, significantly impacted the reaction kinetics. A maximum rate acceleration was observed at approximately 20% (v/v) acetonitrile concentration []. This suggests that the solvent polarity, influenced by the acetonitrile concentration, affects the stability of the transition state involved in the Smiles rearrangement.

Q2: What role do micelles play in the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The presence of micelles, both cationic and anionic, demonstrated a significant impact on the reaction rate. Cationic CTAB micelles led to a 4.4-fold increase in the reaction rate at pH 10 []. This acceleration is likely due to the electrostatic interactions between the negatively charged substrate and the positively charged micellar surface, which could stabilize the transition state and facilitate the rearrangement. Conversely, anionic SDS micelles almost entirely suppressed the reaction, suggesting unfavorable interactions with the substrate and hindering the rearrangement process [].

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